molecular formula C16H13N3O2S B2457996 N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide CAS No. 478062-98-5

N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide

Cat. No.: B2457996
CAS No.: 478062-98-5
M. Wt: 311.36
InChI Key: JAZMKQJBJJGPOY-UHFFFAOYSA-N
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Description

N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide is a complex organic compound characterized by the presence of pyrrole and thiophene rings

Safety and Hazards

The safety information for “N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide” indicates that it may be harmful if swallowed, inhaled, or absorbed through the skin . It is classified under the GHS07 hazard class, with the signal word "Warning" .

Preparation Methods

The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzoyl chloride with 2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in an appropriate solvent like dichloromethane or ethanol to facilitate the reaction .

Chemical Reactions Analysis

N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N’-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-(2-pyrrol-1-ylbenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(17-18-16(21)14-8-5-11-22-14)12-6-1-2-7-13(12)19-9-3-4-10-19/h1-11H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZMKQJBJJGPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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